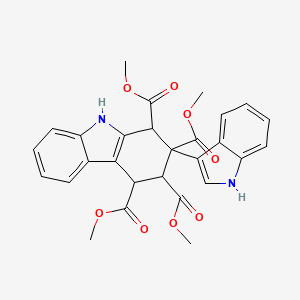
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate is a complex organic compound that features both indole and carbazole moieties. These structures are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The indole and carbazole moieties can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Shares the indole moiety and exhibits similar chemical reactivity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate is unique due to its combination of indole and carbazole structures, which confer a wide range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
37914-35-5 |
|---|---|
Molekularformel |
C28H26N2O8 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
tetramethyl 2-(1H-indol-3-yl)-1,3,4,9-tetrahydrocarbazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C28H26N2O8/c1-35-24(31)20-19-15-10-6-8-12-18(15)30-23(19)22(26(33)37-3)28(27(34)38-4,21(20)25(32)36-2)16-13-29-17-11-7-5-9-14(16)17/h5-13,20-22,29-30H,1-4H3 |
InChI-Schlüssel |
BUPMPYRNBMIMQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(C(C2=C1C3=CC=CC=C3N2)C(=O)OC)(C4=CNC5=CC=CC=C54)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















